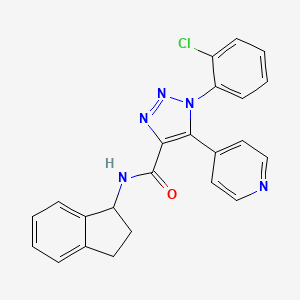

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-4-carboxamide derivative featuring three distinct substituents:

- Position 1: A 2-chlorophenyl group, introducing electron-withdrawing effects and steric bulk.

- Position 5: A pyridin-4-yl moiety, contributing to π-π stacking and hydrogen-bonding interactions.

- Carboxamide N-substituent: A 2,3-dihydro-1H-inden-1-yl group, a bicyclic structure that enhances rigidity and may improve metabolic stability compared to linear alkyl chains.

Its synthesis likely employs click chemistry for triazole formation, followed by carboxamide coupling, as inferred from analogous compounds .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O/c24-18-7-3-4-8-20(18)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-19-10-9-15-5-1-2-6-17(15)19/h1-8,11-14,19H,9-10H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHIOKXYPPYSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure combines various pharmacophores that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.83 g/mol. The presence of the triazole ring, chlorophenyl group, and pyridine moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit key enzymes involved in cancer cell proliferation. For example, they may target thymidylate synthase or histone deacetylases (HDAC) which are crucial in DNA synthesis and epigenetic regulation respectively .

- Apoptosis Induction : Certain derivatives have shown the ability to induce apoptosis in cancer cells, thereby reducing tumor growth. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The mechanism may involve:

- Disruption of Cell Membrane Integrity : Triazole derivatives can integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit enzymes involved in ergosterol synthesis, essential for fungal cell membrane integrity .

Study 1: Anticancer Evaluation

In a comparative study involving various triazole derivatives, the specific compound demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the micromolar range, indicating potent activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

Study 2: Antimicrobial Testing

An antimicrobial assay showed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the agar diffusion method.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Specific Enzymes : The triazole moiety can selectively inhibit enzymes critical for tumor growth and survival.

- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism, these compounds can disrupt replication processes in both cancerous and microbial cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis or necrosis.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute (NCI) protocols have been employed to assess its antitumor activity, revealing mean GI50 values indicative of its effectiveness against cancer cells .

Key findings include:

- In Vitro Testing : The compound was tested across a panel of cancer cell lines, showing notable inhibition rates.

- Mechanism of Action : Preliminary investigations suggest that it may interfere with cellular proliferation pathways, although detailed mechanisms require further elucidation.

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown antimicrobial activity against various pathogens. This makes it a candidate for further investigation as a therapeutic agent in infectious diseases. The structure's unique features may enhance its interaction with microbial targets, leading to effective inhibition .

Structure-Activity Relationship (SAR)

The structure of 1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide allows for diverse modifications that can optimize its biological activity. SAR studies indicate that modifications at specific positions on the triazole ring or the phenyl group can significantly affect potency and selectivity towards cancer cells and pathogens .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that utilize readily available reagents. Researchers have explored various synthetic pathways to produce derivatives with enhanced efficacy and reduced toxicity profiles. These derivatives are being investigated for their potential as more effective therapeutic agents.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| NCI Evaluation | Anticancer | Significant cytotoxicity against multiple cancer cell lines with low GI50 values. |

| Antimicrobial Testing | Infectious Diseases | Effective against Gram-positive and Gram-negative bacteria with varying degrees of inhibition. |

| SAR Analysis | Drug Design | Identified key structural modifications that enhance biological activity while minimizing side effects. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Target vs. In contrast, the 2-methoxyphenyl group in the analog donates electrons, which may alter reactivity and intermolecular interactions. The pyridin-4-yl substituent (target) offers a linear π-system for stacking, whereas the pyridin-2-yl group (analog) introduces steric hindrance near the triazole core.

Target vs. Methylsulfanyl-Benzyl Analog :

- Both share a 2-chlorophenyl group, but the target’s dihydroindenyl substituent imposes greater steric constraints than the methylsulfanylbenzyl group. This could influence binding pocket compatibility in biological targets.

- The pyridin-3-yl group (analog) may engage in edge-to-face interactions, while pyridin-4-yl (target) favors face-centered π-stacking.

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group in increases logP compared to the target’s dihydroindenyl group, which balances rigidity with moderate hydrophobicity.

Metabolic Stability :

Structural Analysis Techniques

- X-ray Crystallography : Used to confirm the (E)-configuration in related hydrazinecarboxamides , suggesting its applicability for verifying stereochemistry in the target compound.

- SHELX Software : Employed for small-molecule refinement, critical for resolving the dihydroindenyl group’s conformation in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.